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molecular formula O6Ti3 B082121 Trititanium oxide CAS No. 12035-95-9

Trititanium oxide

Cat. No. B082121
M. Wt: 79.87 g/mol
InChI Key: SOQBVABWOPYFQZ-UHFFFAOYSA-N
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Patent
US06974611B2

Procedure details

An aqueous titanium oxysulfate solution was prepared by dissolving 3388 g of a titanium oxysulfate (trade name: TM Crystal, having an appearance of white solids, manufactured by Tayca Corp.) in 2258 g of ion-exchange water. Into the above-prepared aqueous titanium oxysulfate solution, a 1479 g of an aqueous hydrogen peroxide solution (31% by weight) was added while cooling with ice, to obtain a rose-colored mixture. Into a reaction vessel equipped with a pH electrode and a pH controller that is connected to the pH electrode so that the pH of a mixture in the vessel is controlled by adding a 25% by weight of an ammonia water (extra-pure grade, manufactured by Wako Pure Chemical Industries, Ltd.), 4700 g of ion-exchange water was introduced. The pH controller was set to pH 4. The supplying rate of the ammonia water was set to 50 ml/min. In the reaction vessel, when pH of the mixture in the vessel becomes lower than the set value, the ammonia water starts to be supplied and is continuously supplied at the above-set supplying rate until pH reaches the pH-set value. While stirring at 145 rpm, the above-obtained mixture was added to the reaction vessel at a rate of 50 ml/min, to react the titanium oxysulfate with the ammonia water that was supplied by the pH controller. At this time, the reaction temperature was in the range of from 23° C. to 51° C. The resulting mixture was maintained for one (1) hour while stirring, and then a 25% by weight of an ammonia water (extra-pure grade, manufactured by Wako Pure Chemical Industries, Ltd.) was further added thereto, to obtain a slurry. The total amount of the ammonia water added to the reaction vessel was 3690 g, which is twice as much as the amount required for conversion of the titanium oxysulfate to a titanium hydroxide. The slurry was filtered, and the resulting solid was rinsed with ion-exchange water, was dried, and was calcined at a temperature of 350° C. in air for 8 hours. The solid then was cooled down to a room temperature (about 20° C.), to obtain a granular titanium oxide. The titanium oxide had a crystal structure of anatase and a water content of 15% by weight.
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3388 g
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Reaction Step Eight
[Compound]
Name
ion-exchange
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2258 g
Type
reactant
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0 (± 1) mol
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Reaction Step Ten
Quantity
1479 g
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Reaction Step Ten
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0 (± 1) mol
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[Compound]
Name
ion-exchange
Quantity
4700 g
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0 (± 1) mol
Type
solvent
Reaction Step Eleven
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Identifiers

REACTION_CXSMILES
[O-:1][S:2]([O-:5])(=[O:4])=[O:3].[O:6]=[Ti+2:7].OO.O.N.[OH-].[Ti+4].[OH-].[OH-].[OH-]>O>[O-:4][S:2]([O-:5])(=[O:3])=[O:1].[O:6]=[Ti+2:7].[O-2:1].[Ti+4:7].[O-2:1] |f:0.1,3.4,5.6.7.8.9,11.12,13.14.15|

Inputs

Step One
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[O-]S(=O)(=O)[O-].O=[Ti+2]
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[O-]S(=O)(=O)[O-].O=[Ti+2]
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Step Seven
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Step Eight
Name
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3388 g
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Step Nine
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ion-exchange
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2258 g
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Smiles
Step Ten
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Smiles
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1479 g
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Conditions

Temperature
Control Type
AMBIENT
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
While stirring at 145 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
to obtain a rose-colored mixture
CUSTOM
Type
CUSTOM
Details
Into a reaction vessel equipped with a pH electrode
ADDITION
Type
ADDITION
Details
was introduced
ADDITION
Type
ADDITION
Details
the above-obtained mixture was added to the reaction vessel at a rate of 50 ml/min
CUSTOM
Type
CUSTOM
Details
was in the range of from 23° C. to 51° C
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
to obtain a slurry
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the resulting solid was rinsed with ion-exchange water
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
[O-]S(=O)(=O)[O-].O=[Ti+2]
Name
Type
product
Smiles
[O-2].[Ti+4].[O-2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06974611B2

Procedure details

An aqueous titanium oxysulfate solution was prepared by dissolving 3388 g of a titanium oxysulfate (trade name: TM Crystal, having an appearance of white solids, manufactured by Tayca Corp.) in 2258 g of ion-exchange water. Into the above-prepared aqueous titanium oxysulfate solution, a 1479 g of an aqueous hydrogen peroxide solution (31% by weight) was added while cooling with ice, to obtain a rose-colored mixture. Into a reaction vessel equipped with a pH electrode and a pH controller that is connected to the pH electrode so that the pH of a mixture in the vessel is controlled by adding a 25% by weight of an ammonia water (extra-pure grade, manufactured by Wako Pure Chemical Industries, Ltd.), 4700 g of ion-exchange water was introduced. The pH controller was set to pH 4. The supplying rate of the ammonia water was set to 50 ml/min. In the reaction vessel, when pH of the mixture in the vessel becomes lower than the set value, the ammonia water starts to be supplied and is continuously supplied at the above-set supplying rate until pH reaches the pH-set value. While stirring at 145 rpm, the above-obtained mixture was added to the reaction vessel at a rate of 50 ml/min, to react the titanium oxysulfate with the ammonia water that was supplied by the pH controller. At this time, the reaction temperature was in the range of from 23° C. to 51° C. The resulting mixture was maintained for one (1) hour while stirring, and then a 25% by weight of an ammonia water (extra-pure grade, manufactured by Wako Pure Chemical Industries, Ltd.) was further added thereto, to obtain a slurry. The total amount of the ammonia water added to the reaction vessel was 3690 g, which is twice as much as the amount required for conversion of the titanium oxysulfate to a titanium hydroxide. The slurry was filtered, and the resulting solid was rinsed with ion-exchange water, was dried, and was calcined at a temperature of 350° C. in air for 8 hours. The solid then was cooled down to a room temperature (about 20° C.), to obtain a granular titanium oxide. The titanium oxide had a crystal structure of anatase and a water content of 15% by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
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Reaction Step One
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( 1 )
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Reaction Step Six
Name
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0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
3388 g
Type
reactant
Reaction Step Eight
[Compound]
Name
ion-exchange
Quantity
2258 g
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
1479 g
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
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Reaction Step Eleven
[Compound]
Name
ion-exchange
Quantity
4700 g
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
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Type
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Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[O-:1][S:2]([O-:5])(=[O:4])=[O:3].[O:6]=[Ti+2:7].OO.O.N.[OH-].[Ti+4].[OH-].[OH-].[OH-]>O>[O-:4][S:2]([O-:5])(=[O:3])=[O:1].[O:6]=[Ti+2:7].[O-2:1].[Ti+4:7].[O-2:1] |f:0.1,3.4,5.6.7.8.9,11.12,13.14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].O=[Ti+2]
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Smiles
O.N
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Smiles
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Smiles
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Smiles
[O-]S(=O)(=O)[O-].O=[Ti+2]
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Smiles
[OH-].[Ti+4].[OH-].[OH-].[OH-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
3388 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].O=[Ti+2]
Step Nine
Name
ion-exchange
Quantity
2258 g
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].O=[Ti+2]
Name
Quantity
1479 g
Type
reactant
Smiles
OO
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N
Name
ion-exchange
Quantity
4700 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
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Smiles
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Step Thirteen
Name
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Smiles
O.N

Conditions

Temperature
Control Type
AMBIENT
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
While stirring at 145 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
to obtain a rose-colored mixture
CUSTOM
Type
CUSTOM
Details
Into a reaction vessel equipped with a pH electrode
ADDITION
Type
ADDITION
Details
was introduced
ADDITION
Type
ADDITION
Details
the above-obtained mixture was added to the reaction vessel at a rate of 50 ml/min
CUSTOM
Type
CUSTOM
Details
was in the range of from 23° C. to 51° C
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
to obtain a slurry
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the resulting solid was rinsed with ion-exchange water
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
[O-]S(=O)(=O)[O-].O=[Ti+2]
Name
Type
product
Smiles
[O-2].[Ti+4].[O-2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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